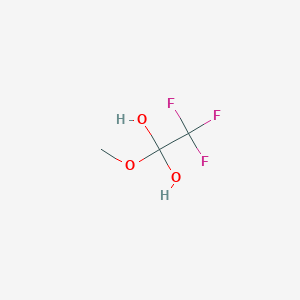
2,2,2-Trifluoro-1-methoxyethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-methoxyethane-1,1-diol is a fluorinated organic compound with the molecular formula C3H5F3O3. This compound is characterized by the presence of three fluorine atoms, a methoxy group, and two hydroxyl groups attached to an ethane backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with methanol in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is subsequently hydrolyzed to yield the desired diol. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to maximize the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-methoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into simpler alcohols or hydrocarbons.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol. Substitution reactions can lead to a variety of functionalized derivatives, such as trifluoromethyl ethers and amines.
科学研究应用
2,2,2-Trifluoro-1-methoxyethane-1,1-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and imaging agents.
Industry: In industrial applications, this compound can be used as a solvent or intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: This compound is structurally similar but lacks one hydroxyl group, making it less hydrophilic.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane: This compound has a more complex structure with additional ether linkages, affecting its reactivity and solubility.
2-Chloro-1,1,2-trifluoro-1-methoxyethane: The presence of a chlorine atom introduces different reactivity patterns compared to the diol.
Uniqueness
2,2,2-Trifluoro-1-methoxyethane-1,1-diol is unique due to its combination of fluorine atoms, methoxy group, and two hydroxyl groups. This combination imparts distinct chemical properties, such as high reactivity and the ability to form hydrogen bonds, making it valuable in various applications. The presence of fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, which is advantageous in pharmaceutical and industrial contexts.
属性
CAS 编号 |
58982-47-1 |
|---|---|
分子式 |
C3H5F3O3 |
分子量 |
146.07 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-methoxyethane-1,1-diol |
InChI |
InChI=1S/C3H5F3O3/c1-9-3(7,8)2(4,5)6/h7-8H,1H3 |
InChI 键 |
BMYYTIWPCUOKPF-UHFFFAOYSA-N |
规范 SMILES |
COC(C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


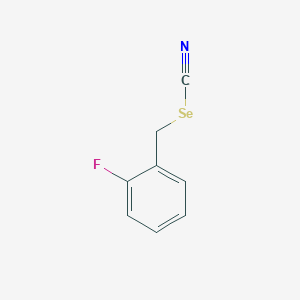
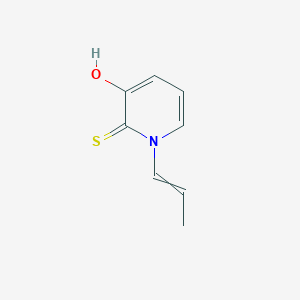
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

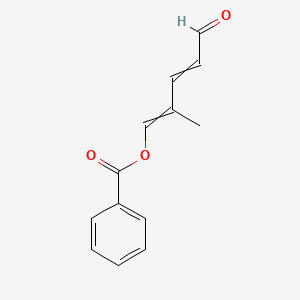
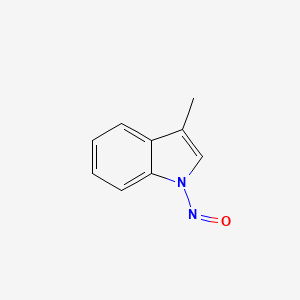
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
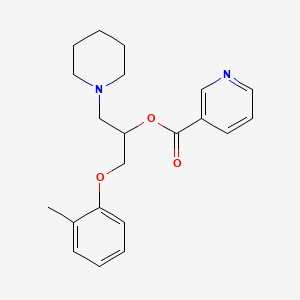
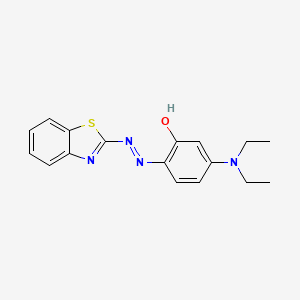
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
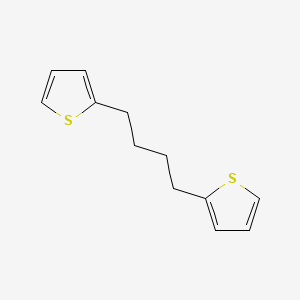
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
